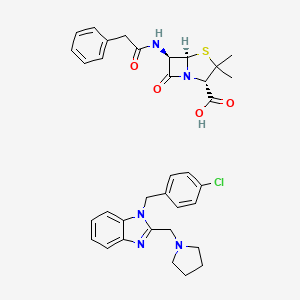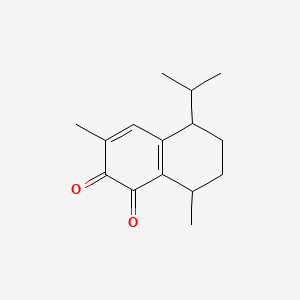![molecular formula C12H14N2O B1198789 6-甲氧基-2,3,4,9-四氢-1H-吡啶并[3,4-b]吲哚 CAS No. 20315-68-8](/img/structure/B1198789.png)
6-甲氧基-2,3,4,9-四氢-1H-吡啶并[3,4-b]吲哚
描述
科学研究应用
6-甲氧基-2,3,4,9-四氢-1H-β-咔啉具有广泛的科学研究应用:
作用机制
6-甲氧基-2,3,4,9-四氢-1H-β-咔啉的作用机制涉及它与血清素途径的相互作用。 它以竞争性方式抑制血清素(5-HT)的高亲和力摄取,并增加视网膜中钾诱导的血清素释放 . 血清素水平的这种调节会影响各种生理和心理过程。
与相似化合物的比较
6-甲氧基-2,3,4,9-四氢-1H-β-咔啉可以与其他β-咔啉进行比较,例如:
Pinoline: 被称为6-甲氧基-1,2,3,4-四氢-β-咔啉,因其抗氧化和单胺氧化酶A抑制活性而受到研究.
四氢哈尔曼: 该化合物具有具有不同生物活性的异构体,包括神经保护作用.
6-甲氧基-2,3,4,9-四氢-1H-β-咔啉的独特性在于它与血清素受体的特定相互作用及其在神经精神疾病中的潜在治疗应用。
生化分析
Biochemical Properties
6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to inhibit degranulation, which is a process involving the release of granules from cells, thus exerting anti-allergic effects . The compound also interacts with enzymes involved in metabolic pathways, influencing their activity and stability.
Cellular Effects
The effects of 6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been found to lower blood pressure by interacting with specific receptors in the cardiovascular system . Additionally, it affects the subcellular distribution of certain biomolecules, thereby influencing cellular activities.
Molecular Mechanism
At the molecular level, 6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This compound has been shown to interact with receptors and enzymes, altering their activity and leading to changes in gene expression . These interactions are crucial for its biological effects, including its anti-allergic and blood pressure-lowering properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular activities, which are important for understanding its therapeutic potential.
Dosage Effects in Animal Models
The effects of 6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as lowering blood pressure and exerting anti-allergic properties. At higher doses, it may cause toxic or adverse effects . Understanding the dosage effects is crucial for determining the therapeutic window and ensuring the safe use of this compound in clinical settings.
Metabolic Pathways
6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it has been shown to affect the metabolism of certain neurotransmitters, leading to changes in their levels and activity . These interactions are important for understanding the compound’s overall impact on metabolic processes.
Transport and Distribution
The transport and distribution of 6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole within cells and tissues are critical for its biological effects. The compound interacts with transporters and binding proteins, influencing its localization and accumulation . These interactions determine the compound’s availability and activity in different tissues, which are important for its therapeutic potential.
Subcellular Localization
The subcellular localization of 6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its mechanism of action and optimizing its therapeutic use.
准备方法
6-甲氧基-2,3,4,9-四氢-1H-β-咔啉的合成可以通过多种合成路线实现。 一种常见的方法涉及Pictet-Spengler反应,其中色胺衍生物在酸性条件下与醛或酮反应 . 工业生产方法可能涉及优化反应条件以提高产量和纯度,例如控制温度、pH值和反应时间 .
化学反应分析
6-甲氧基-2,3,4,9-四氢-1H-β-咔啉会发生多种类型的化学反应,包括:
相似化合物的比较
6-Methoxy-2,3,4,9-tetrahydro-1H-beta-carboline can be compared with other beta-carbolines such as:
Tetrahydroharman: This compound has isomers with distinct biological activities, including neuroprotective effects.
The uniqueness of 6-Methoxy-2,3,4,9-tetrahydro-1H-beta-carboline lies in its specific interactions with serotonin receptors and its potential therapeutic applications in neuropsychiatric disorders.
属性
IUPAC Name |
6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-15-8-2-3-11-10(6-8)9-4-5-13-7-12(9)14-11/h2-3,6,13-14H,4-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYMDEOQLJUUNOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CCNC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
35764-54-6 (mono-hydrochloride) | |
| Record name | 6-Methoxytryptoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020315688 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30174203 | |
| Record name | Pinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30174203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20315-68-8 | |
| Record name | Pinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20315-68-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methoxytryptoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020315688 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30174203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Methoxy-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-METHOXYTRYPTOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BR3W85U4GS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of pinoline?
A1: Pinoline has a molecular formula of C12H12N2O and a molecular weight of 198.24 g/mol. []
Q2: What are the spectroscopic characteristics of pinoline?
A2: While specific spectroscopic data is limited in the provided research, pinoline and its derivatives can be analyzed using techniques like HPLC/UV detection and fluorescence spectroscopy. [, ]
Q3: How does pinoline interact with monoamine oxidase A (MAO-A)?
A3: Pinoline acts as a selective inhibitor of MAO-A. [, ] This inhibition prevents the breakdown of neurotransmitters like serotonin, potentially contributing to its antidepressant-like effects. []
Q4: Does pinoline interact with serotonin receptors or transporters?
A4: Yes, research suggests that pinoline binds to the serotonin transporter, competing with the antidepressant citalopram for binding sites. [] Additionally, pinoline may exert its effects through serotonergic stimulation. []
Q5: What is the primary metabolic pathway of pinoline in humans?
A6: Pinoline primarily undergoes O-demethylation in the liver, mainly catalyzed by the cytochrome P450 enzyme CYP2D6. [, , ]
Q6: Can pinoline be used to assess CYP2D6 activity?
A7: Research suggests that pinoline, at specific concentrations or doses, may serve as a probe for evaluating CYP2D6 activity both in vitro and in vivo. [, ] The urinary metabolic ratio of pinoline to its metabolite 6-hydroxy-1,2,3,4-tetrahydro-β-carboline can be used as an indicator. [, , , , , , ]
Q7: How do structural modifications of pinoline affect its antioxidant activity?
A8: Studies on pinoline analogs indicate that the introduction of a phenyl group at position 1 of the β-carboline skeleton enhances antioxidant activity. [] Replacing the methoxy group at position 6 with an ethyl group also increases potency. []
Q8: Is there information available on pinoline's stability under various conditions?
A8: Specific data on pinoline's stability under different conditions is limited in the provided research.
Q9: What is known about the absorption, distribution, metabolism, and excretion (ADME) of pinoline?
A10: While detailed ADME data is limited, studies show that pinoline can be administered intraperitoneally in mice, leading to detectable levels of pinoline and its metabolite 6-hydroxy-1,2,3,4-tetrahydro-β-carboline in urine. [, ]
Q10: Does pinoline exhibit antidepressant-like effects in animal models?
A11: Yes, pinoline demonstrates antidepressant-like effects in rat models. It reduces immobility time in the forced swimming test and alters behavior in the open field and elevated plus-maze tests, consistent with an antidepressant profile. []
Q11: Does pinoline possess neuroprotective properties?
A12: Studies suggest that pinoline exhibits antioxidant properties in brain tissue, protecting against lipid peroxidation induced by various stressors, including hydrogen peroxide, carbon tetrachloride, and nitric oxide. [, , , , ]
Q12: Is there information available on the toxicity and safety profile of pinoline?
A12: While the provided research highlights pinoline's potential beneficial effects, specific details on its toxicity and long-term safety profile are limited and require further investigation.
Q13: What analytical methods are used to quantify pinoline and its metabolites?
A15: Researchers have employed techniques like high-performance liquid chromatography (HPLC) [, ], gas chromatography-mass spectrometry (GC-MS) [], and liquid chromatography-tandem mass spectrometry (LC-MS/MS) [, , ] to analyze pinoline and its metabolites in various biological samples.
Q14: Has pinoline been investigated for its potential role in schizophrenia?
A16: One study investigated pinoline levels in the serum and cerebrospinal fluid of schizophrenic patients. While detectable levels were present, no significant differences were found compared to controls. []
Q15: Are there any known environmental impacts of pinoline?
A15: The provided research does not offer specific information on the environmental impact and degradation of pinoline.
Q16: What is the historical context of pinoline research?
A18: Pinoline research has evolved over time, initially focusing on its presence in the pineal gland and potential role as a neuroregulator. [] Subsequent studies explored its antioxidant, neuroprotective, and potential antidepressant properties. [, , , , , ] More recently, its role as a potential biomarker for CYP2D6 activity has gained attention. [, , , , , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



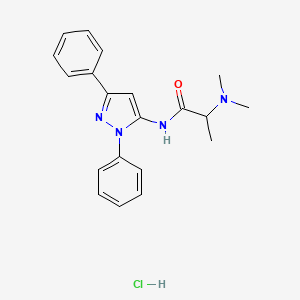
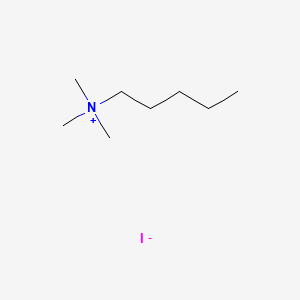
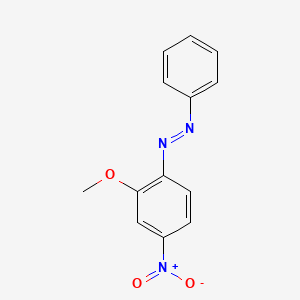

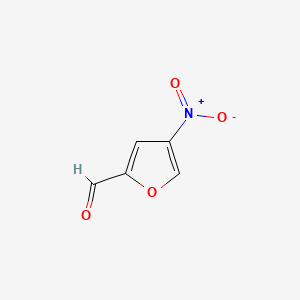
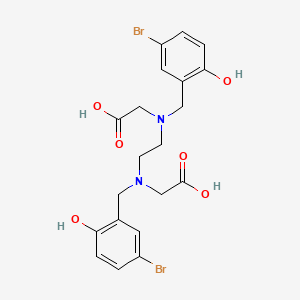

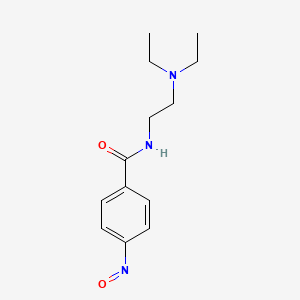
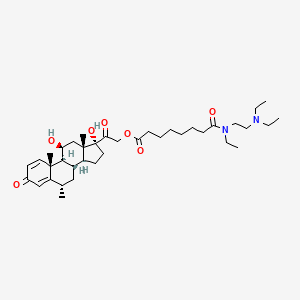

![10-[(2,4-Dimethoxyphenyl)methylidene]-9-anthracenone](/img/structure/B1198725.png)
